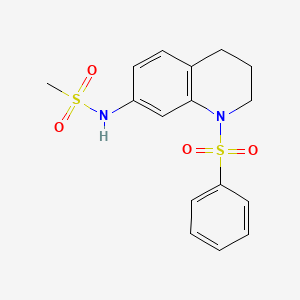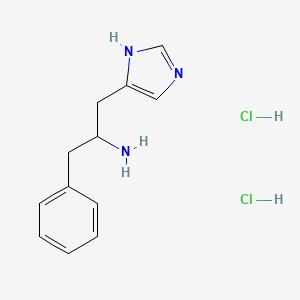![molecular formula C16H13N7O2 B2376986 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2034416-04-9](/img/structure/B2376986.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a fascinating compound known for its unique structure and broad applications in various scientific fields. Its molecular framework combines a triazinone ring and a pyrazolo[1,5-a]pyrimidine moiety, which makes it a valuable subject of study in both synthetic organic chemistry and biological research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions:
Formation of 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl intermediate: Starting with the appropriate benzo[d][1,2,3]triazine precursor, a series of functional group transformations (such as oxidation or nitration) yield the 4-oxo derivative.
Linking with ethyl group: A nucleophilic substitution reaction introduces the ethyl group onto the triazinone ring.
Pyrazolo[1,5-a]pyrimidine formation: The pyrazole ring is formed via cyclization reactions, followed by the attachment of the pyrimidine ring through condensation reactions.
Amidation reaction: The final carboxamide group is introduced using reagents like carbodiimides in amidation reactions under mild conditions.
Industrial Production Methods: Industrial synthesis may utilize advanced techniques like continuous flow reactors, which allow for better control of reaction conditions, higher yields, and faster production rates. Key factors include:
Optimization of reagent concentrations.
Efficient heat and mass transfer.
Recycling of solvents and catalysts to minimize waste.
化学反応の分析
Types of Reactions:
Oxidation: Involves transformation into higher oxidation states, potentially altering functional groups like the triazinone ring.
Reduction: Reduction of the 4-oxo group to hydroxyl or even further to amines.
Substitution: Electrophilic or nucleophilic substitutions can occur on the triazinone and pyrazole rings.
Cyclization: Formation of additional rings through intra-molecular reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, hydrogen gas over palladium catalyst.
Substituting Agents: Halogenated compounds, strong acids or bases.
Major Products:
Various substituted derivatives of the compound.
Reduced analogs with different functional groups.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as a probe or modulator in biological assays to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, or anti-microbial agent due to its unique binding properties with biological targets.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its stable yet versatile structure.
作用機序
The compound exerts its effects primarily through its ability to interact with specific molecular targets:
Enzymatic Inhibition: Binds to active sites of enzymes, blocking their activity.
Signal Modulation: Interacts with cellular receptors, influencing signaling pathways.
DNA/RNA Interaction: May intercalate into nucleic acids, affecting gene expression and replication.
類似化合物との比較
N-(2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)ethyl)benzamide: Shares structural similarities but differs in biological activity and chemical properties.
2-(4-oxobenzo[d][1,2,3]triazol-3(4H)-yl)ethyl)quinoxaline-6-carboxamide: Exhibits similar synthetic routes and chemical reactions but has a different core structure affecting its applications.
Uniqueness:
The specific combination of triazinone and pyrazolo[1,5-a]pyrimidine rings makes N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide unique in terms of its chemical stability and versatility.
It provides a scaffold for developing new molecules with tailored properties for specific applications.
That should cover everything you need to know about this intriguing compound! How does that look to you?
特性
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2/c24-15(12-10-19-22-8-3-6-17-14(12)22)18-7-9-23-16(25)11-4-1-2-5-13(11)20-21-23/h1-6,8,10H,7,9H2,(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYOQQKPNIXGBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=C4N=CC=CN4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide](/img/structure/B2376904.png)






![2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide](/img/structure/B2376916.png)



![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2376924.png)


